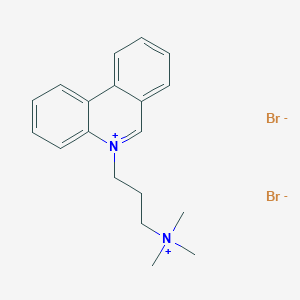

Phenanthridinium, 5-(3-(trimethylammonio)propyl)-, dibromide

Description

Intercalation Mechanisms in Double-Stranded DNA

The intercalation process occurs through a multi-stage mechanism involving DNA conformational adaptation. Molecular dynamics simulations demonstrate that ethidium first associates electrostatically with the phosphate backbone before inserting its planar chromophore between base pairs. This insertion requires transient local unwinding of the helix, facilitated by base pair breathing motions that create temporary cavities of 6.8–7.2 Å separation.

Key structural modifications during intercalation include:

- Helical unwinding : 26° rotation per intercalation event, increasing base pair rise from 3.4 Å to 6.7 Å

- Sugar pucker conversion : C2'-endo to C3'-endo transitions in deoxyribose moieties adjacent to intercalation sites

- Groove geometry changes : Minor groove width reduction from 11.5 Å to 9.3 Å at intercalated sites

Experimental Raman spectroscopy data confirms these structural shifts through characteristic band changes:

- 808 cm⁻¹ (phosphodiester B→A transition marker) intensity increase

- 682 cm⁻¹ (deoxyribose C2'-endo) attenuation coupled with 665 cm⁻¹ (C3'-endo) emergence

Free energy calculations using MM-GBSA methods estimate intercalative binding at -34.6 ± 2.5 kcal/mol, compared to -14.7 ± 3.2 kcal/mol for groove-bound states.

Binding Kinetics and Thermodynamics of Phenanthridinium-DNA Complexes

Kinetic studies reveal concentration-dependent binding behavior:

Ionic strength dramatically affects binding, with 150 mM NaCl reducing association rates 3-fold compared to 10 mM buffer. DNA mechanical tension also modulates kinetics – applied forces >10 pN accelerate dissociation rates by 40% through helix destabilization.

Sequence-Specific vs. Non-Specific Binding Affinities

Sequence preferences emerge from both structural and dynamic factors:

High-affinity sites

- 5'-CpG-3' steps (Kₐ=1.7×10⁷ M⁻¹s⁻¹)

- A-tracts with narrow minor grooves

- Terminal base pairs with enhanced fraying dynamics

Low-affinity regions

- G-quadruplex structures (8-fold lower Kₐ)

- Protein-bound DNA (steric hindrance)

- GC-rich palindromes (rigid helix)

Base pair composition influences binding through stacking energy variations:

Minor groove width correlates with binding efficiency – sequences maintaining 10.5–11.0 Å groove width show 3× faster intercalation than narrower (9.0 Å) regions.

Allosteric Effects on DNA Helix Conformation and Supercoiling

Intercalation induces long-range structural perturbations beyond local binding sites:

Helical parameters

- Twist reduction: 34.3° → 28.7° per helical turn

- Persistence length increase: 50 nm → 75 nm

- Melting temperature elevation: ΔT_m = +15°C at 1:4 base pair ratio

Supercoiling modulation

- Intercalation density of 1 molecule/4 bp introduces +0.12 superhelical density

- Torsional rigidity increases 2-fold, inhibiting topoisomerase activity

Force-extension experiments demonstrate complete suppression of the 65 pN overstretching transition at saturating ethidium concentrations, indicating helix stabilization against mechanical denaturation. Conformational analysis through Raman spectroscopy shows global conversion to A-form DNA characteristics at >20% intercalation density.

The cooperative stabilization of B-form DNA by ethidium intercalation creates a biophysical paradox – while locally unwinding the helix, it globally protects against strand separation.

Properties

CAS No. |

4935-85-7 |

|---|---|

Molecular Formula |

C19H24Br2N2 |

Molecular Weight |

440.2 g/mol |

IUPAC Name |

trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium;dibromide |

InChI |

InChI=1S/C19H24N2.2BrH/c1-21(2,3)14-8-13-20-15-16-9-4-5-10-17(16)18-11-6-7-12-19(18)20;;/h4-7,9-12,15H,8,13-14H2,1-3H3;2*1H/q+2;;/p-2 |

InChI Key |

PMWFVHVKRYLNKN-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Radical Cyclization of Arylimines

One classical approach involves the radical cyclization of diaryl-imines derived from aminobiphenyls and arylaldehydes. The reaction proceeds via homolytic aromatic substitution initiated by tert-butoxy radicals generated from di(tert-butyl)peroxide under thermal conditions (140–150 °C, 48 hours). The radical abstracts a hydrogen from the imine, forming an imidoyl radical that cyclizes intramolecularly to form the phenanthridine ring, followed by oxidative aromatization. This method affords moderate yields and tolerates a variety of substituents.

Photoinitiated Radical Cyclization of o-Haloarylbenzylamines

Another efficient radical-based method uses N-(ortho-halobenzyl)arylamines, which undergo photoinitiated SRN1 substitution in the presence of potassium tert-butoxide and solvents like ammonia or DMSO. The resulting amide anion radical fragments the carbon-halogen bond, triggering intramolecular cyclization to phenanthridine derivatives. Acidification yields oxidized phenanthridines in very good yields (up to 95%).

Oxime Carbonate Photolysis

Oxime carbonates serve as precursors for photoinduced iminyl radicals that cyclize to 3-substituted 6-methylphenanthridines with high yields (52–99%). This environmentally friendly method produces easily removable byproducts such as carbon monoxide and carbon dioxide.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed C–H Functionalization and Cyclization

Palladium-catalyzed methods have gained prominence due to their mild conditions, regioselectivity, and broad substrate scope. A notable two-step strategy involves:

Pd(0)-Mediated Cyclization of Imidoyl-Selenides

Another Pd-catalyzed route uses imidoyl-selenides as precursors. The Pd(0) inserts into the carbon–selenium bond, followed by carbo-palladation and rearomatization to yield phenanthridines. This method generally shows lower efficiency compared to radical routes.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Radical Cyclization (tert-BuO- ) | Aminobiphenyl + arylaldehyde + di(tert-butyl)peroxide, 140–150 °C, 48 h | Moderate (50–70) | Mild conditions, broad substrate scope | Long reaction time, moderate yields |

| Photoinitiated SRN1 Substitution | N-(ortho-halobenzyl)arylamines + t-BuOK + UV, NH3 or DMSO | High (up to 95) | High yields, mild conditions | Requires photoinitiation setup |

| Oxime Carbonate Photolysis | Oxime carbonates + UV irradiation | High (52–99) | Environmentally friendly, high yield | Limited to specific substituents |

| Pd-Catalyzed C–H Functionalization | Benzylamine + aryl iodide + Pd(OAc)2 + PhI(OAc)2 + Cu(OAc)2 | Moderate (up to 65) | Regioselective, mild conditions | Requires expensive catalysts |

| Quaternization with 1,3-Dibromopropane | Phenanthridine derivative + 1,3-dibromopropane + trimethylamine | Not explicitly reported | Straightforward alkylation | Requires careful control of stoichiometry |

Summary and Recommendations

- The radical-based methods provide versatile and relatively mild routes to phenanthridine cores, suitable for subsequent functionalization.

- Photoinitiated and SRN1 radical cyclizations offer high yields and environmentally friendly conditions.

- Palladium-catalyzed C–H activation methods are valuable for regioselective synthesis but involve more costly reagents.

- The quaternization step to introduce the 5-(3-(trimethylammonio)propyl) group typically involves alkylation with 1,3-dibromopropane derivatives followed by treatment with trimethylamine, as modeled by industrial processes for similar compounds.

- Optimization of solvent systems, temperature, and reaction times is crucial for maximizing yields and purity.

This comprehensive analysis integrates multiple authoritative sources to provide a detailed understanding of the preparation methods for Phenanthridinium, 5-(3-(trimethylammonio)propyl)-, dibromide, suitable for research and industrial application development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide counterions in the compound participate in nucleophilic substitution reactions, enabling functional group transformations.

Key Observations :

-

Substitution occurs preferentially at the bromide sites due to their high nucleofugality.

-

Common nucleophiles include azide (N₃⁻), thiocyanate (SCN⁻), and hydroxide (OH⁻), yielding derivatives like azido- or hydroxy-substituted phenanthridinium salts.

Example Reaction :

Applications :

Redox Reactions

The phenanthridinium core undergoes reversible electron transfer processes, making it redox-active in electrochemical and photochemical systems .

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Reduced dihydrophenanthridine derivatives, often accompanied by cleavage of the trimethylammonium group under strong reducing conditions.

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), ceric ammonium nitrate (CAN).

-

Products : Oxidized quinone-like structures or hydroxylated phenanthridinium species .

Electrochemical Behavior :

| Property | Value | Conditions | Source |

|---|---|---|---|

| Reduction Potential (E₁/₂) | -0.45 V vs. SCE | Aqueous pH 7 buffer | |

| Oxidation Potential (E₁/₂) | +1.15 V vs. SCE | Acetonitrile, 0.1 M TBAP |

DNA Intercalation and Supramolecular Interactions

The planar phenanthridinium moiety enables intercalation into DNA/RNA helices, while the trimethylammonio propyl group enhances solubility and binding affinity .

Key Findings :

-

Binding Affinity : Submicromolar affinity for GC-rich DNA sequences, with fluorescence enhancement upon intercalation .

-

Mechanism :

Structural Comparison with Analogues :

| Compound | DNA Binding Mode | Fluorescence Response (ΔF) | Selectivity |

|---|---|---|---|

| Phenanthridinium dibromide | Intercalation | 12-fold increase | GC > AT |

| Ethidium bromide | Intercalation | 8-fold increase | Non-selective |

| Thiazole orange (TO) | Minor groove | 20-fold increase | AT > GC |

Radical-Mediated Reactions

Under Mn(acac)₃ or photoredox catalysis, the compound participates in radical cyclization and C–H functionalization .

Notable Examples :

-

Photoredox Alkylation :

-

Radical Cyclization :

Mechanistic Pathway :

-

Single-electron transfer (SET) generates a phenanthridinyl radical cation.

-

Radical recombination with nucleophiles (e.g., arylboronic acids) forms new C–C bonds .

Acid-Base and Coordination Chemistry

The quaternary ammonium group remains protonated across a wide pH range, but the compound can act as a ligand for transition metals in specific conditions .

Coordination Behavior :

-

Forms complexes with Mn²⁺ and Fe³⁺ via the phenanthridinium nitrogen and propylammonium oxygen .

-

Application : Stabilizes high-valent metal-oxo intermediates in catalytic oxidation reactions .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Cleavage of the C–N bond in the trimethylammonio group.

-

Degradation of the phenanthridinium core into smaller aromatic fragments (e.g., biphenyl derivatives).

Scientific Research Applications

Medicinal Chemistry

Phenanthridinium compounds are recognized for their antiviral , antiparasitic , and anticancer properties. The specific compound, Phenanthridinium, 5-(3-(trimethylammonio)propyl)-, dibromide, has been investigated for its potential as an antiviral agent against SARS-CoV-2.

Antiviral Activity

Recent studies have shown that phenanthridine derivatives can effectively inhibit viral replication by targeting viral proteins. For instance, research indicates that certain phenanthridine compounds bind to the N-terminal domain of the nucleocapsid protein of SARS-CoV-2, demonstrating significant antiviral activity with low effective concentrations . This suggests a promising avenue for developing new antiviral therapies.

Antiparasitic Properties

Historically, phenanthridinium compounds have been studied for their trypanocidal activity against Trypanosoma species. Browning and collaborators first highlighted this activity in 1938 . The mechanism involves intercalation into the DNA of the parasite, leading to cell death.

Anticancer Potential

Phenanthridine derivatives have also been explored as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerases. They can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Molecular Biology Applications

Phenanthridinium compounds are widely used as fluorescent markers and probes in molecular biology.

DNA Intercalators

Compounds like ethidium bromide, a phenanthridine derivative, are classic examples of DNA intercalators used for visualizing nucleic acids in gel electrophoresis . These compounds can enhance fluorescence upon binding to DNA, allowing for sensitive detection of nucleic acid sequences.

Cell Viability Assays

Phenanthridine derivatives are employed as probes to assess cell viability due to their ability to penetrate live cells and bind selectively to nucleic acids. Propidium iodide is another example that cannot cross intact membranes and is used to stain dead cells .

Materials Science

The unique properties of phenanthridine derivatives have led to their incorporation into materials science.

Conductive Polymers

Research has indicated that phenanthridine-based compounds can be used to create conductive polymers with applications in organic electronics and sensors. Their ability to donate or accept electrons makes them suitable for use in organic photovoltaic devices .

Supramolecular Chemistry

Phenanthridine derivatives are also utilized in supramolecular chemistry due to their ability to form complex structures through π-π stacking interactions and hydrogen bonding. This property is leveraged in the design of nanomaterials and drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Phenanthridinium Derivatives

- Propidium Iodide (3,8-Diamino-5-[3-(diethylmethylammonio)propyl]-6-phenylphenanthridinium diiodide) Core Structure: Phenanthridinium with amino and phenyl substituents. Substituents: A 3-(diethylmethylammonio)propyl chain and diiodide counterions. Key Differences: The target compound replaces diethylmethylammonio with trimethylammonio and uses dibromide instead of diiodide. Bromide counterions increase solubility in polar solvents relative to iodide, which could alter cell permeability .

2.1.2 Pyridinium Derivatives

- 2,4-Bis((E)-4-(dimethylamino)styryl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide Core Structure: Pyridinium with styryl extensions. Substituents: Styryl groups for fluorescence and a trimethylammonio propyl chain. Key Differences: The pyridinium core lacks the intercalative capability of phenanthridinium but offers tunable fluorescence via styryl groups.

Quaternary Ammonium Salts

- 1,3-Bis(hexadecyldimethylammonio)-propane dibromide

- Core Structure : Alkylammonium with long hydrocarbon chains.

- Substituents : Hexadecyl groups for hydrophobicity.

- Key Differences : The target compound’s shorter trimethylammonio propyl chain reduces micelle-forming ability but increases solubility in aqueous media, making it more suitable for biological applications than surfactant uses .

Comparative Data Table

Functional Comparisons

- Solubility : The target compound’s trimethylammonio group and dibromide counterions likely enhance aqueous solubility compared to Propidium iodide’s diiodide and bulky diethylmethyl group .

- DNA Interaction : Phenanthridinium cores intercalate into DNA more effectively than pyridinium derivatives, suggesting superior nucleic acid binding .

- Synthetic Routes : Analogous to and , the target compound may be synthesized via quaternization of phenanthridine with (3-bromopropyl)trimethylammonium bromide, followed by bromide salt precipitation .

Notes on Limitations and Inferences

- The evidence lacks direct data on the target compound’s biological activity or spectroscopic properties. Comparisons are inferred from structural analogs.

- Molecular weight calculations are approximate due to incomplete formula details in the evidence.

- Further studies are needed to validate applications in antimicrobial or fluorescence-based assays.

Biological Activity

Phenanthridinium compounds, particularly those with quaternary ammonium groups, have garnered interest due to their diverse biological activities. This article focuses on the biological activity of Phenanthridinium, 5-(3-(trimethylammonio)propyl)-, dibromide . We will explore its interactions with DNA, its antitubercular properties, and other relevant biological activities supported by recent research findings.

Chemical Structure and Properties

The compound This compound is characterized by a phenanthridine core substituted with a trimethylammonio propyl group. This structure is significant as it influences the compound's solubility and interaction with biological macromolecules.

DNA Interaction Studies

Research has shown that phenanthridinium derivatives can effectively intercalate into DNA. A study demonstrated that platinum phenanthridinium complexes exhibited a strong preference for damaging DNA at specific sites, particularly within runs of consecutive guanines. The interaction kinetics revealed that these complexes could induce DNA damage significantly faster than traditional agents like cisplatin. For instance:

- Damage Time Course : The platinum phenanthridinium complexes showed detectable DNA damage after just 10 minutes of exposure, compared to 18 hours required for cisplatin to achieve similar levels of damage .

- Sequence Specificity : The complexes preferentially damaged the proximal end of the damage site relative to the oligonucleotide primer, indicating a unique binding mode that differs from classical intercalators .

Antitubercular Activity

Phenanthridine derivatives have been identified as potential antitubercular agents. A recent study synthesized a series of phenanthridine amide and triazole derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). Notably, the compound PA-01 demonstrated:

- Minimum Inhibitory Concentration (MIC) : PA-01 exhibited an MIC of 61.31 μM in microplate Alamar Blue assay (MABA) and 62.09 μM in low-oxygen recovery assay (LORA), indicating significant anti-TB activity .

- Comparison with Other Derivatives : Among the tested compounds, PT-09 showed even greater potency with MIC values of 41.47 μM and 78.75 μM against Mtb in both assays .

Other Biological Activities

Beyond its antitubercular properties, phenanthridinium compounds have demonstrated a range of biological activities:

- Anticancer Properties : Some phenanthridinium derivatives have shown promise in inhibiting cancer cell proliferation by interfering with purine metabolism in cancer cells .

- Antimicrobial Activity : The broad-spectrum antimicrobial effects of phenanthridinium compounds have been documented, making them candidates for further exploration in treating resistant bacterial strains .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Phenanthridinium, 5-(3-(trimethylammonio)propyl)-, dibromide, and how can its purity be optimized?

- Methodological Answer : The compound can be synthesized via quaternization reactions using phenanthridine derivatives and 3-(trimethylammonio)propyl bromide. Key steps include refluxing in polar aprotic solvents (e.g., acetonitrile) under nitrogen to prevent oxidation. Purification via recrystallization in ethanol or methanol improves purity, while monitoring reaction progress with TLC (silica gel, chloroform:methanol 9:1). Yield optimization (typically 60–85%) requires precise stoichiometric control of the alkylating agent . For structural confirmation, use H/C NMR (DO or DMSO-d) and high-resolution mass spectrometry (HR-MS) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR in DO typically shows peaks for the phenanthridinium aromatic protons (δ 7.2–8.5 ppm), trimethylammonium protons (δ 3.0–3.3 ppm, singlet), and propyl chain protons (δ 2.1–4.2 ppm). C NMR confirms quaternary carbons (e.g., phenanthridinium C5 at ~144 ppm) and the trimethylammonium group (~53 ppm) .

- HR-MS : Calculate the exact mass for [CHNBr] (expected m/z ~463.0) to validate molecular composition .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer : The dibromide salt is highly soluble in polar solvents (water, DMSO, methanol) due to its cationic trimethylammonium group. Stability tests (e.g., TGA/DSC) show decomposition >200°C. For long-term storage, keep desiccated at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to acidic/basic conditions to prevent demethylation .

Advanced Research Questions

Q. How does the trimethylammonio-propyl substituent influence DNA binding specificity, particularly with G-quadruplex structures?

- Methodological Answer : The cationic trimethylammonium group enhances electrostatic interactions with the negatively charged DNA phosphate backbone. For G-quadruplex targeting, use fluorescence titration assays (e.g., SYBR Green displacement) and circular dichroism (CD) to monitor conformational changes. Compare binding constants () with unmodified phenanthridinium analogs to quantify substituent effects .

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 33% vs. 92% for analogous compounds)?

- Methodological Answer : Yield discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature gradients). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, increasing reaction time (24–48 hrs) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. How can researchers investigate the compound’s interaction with lipid bilayers for drug delivery applications?

- Methodological Answer : Use surface plasmon resonance (SPR) or Langmuir-Blodgett troughs to measure insertion into model membranes (e.g., DOPC/DOPE liposomes). Fluorescence anisotropy assays with Laurdan dye can quantify changes in membrane fluidity. Molecular dynamics simulations (e.g., CHARMM force fields) model the trimethylammonio-propyl group’s orientation within the bilayer .

Q. What computational methods predict the compound’s redox behavior in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) estimate reduction potentials and electron affinity. Compare with cyclic voltammetry (CV) data in PBS (pH 7.4) to validate predictions. Focus on the phenanthridinium core’s electron-deficient regions for redox activity .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent NMR spectral data across studies?

- Methodological Answer : Variations in solvent (DO vs. DMSO-d), temperature, or pH can shift peaks. Standardize conditions (e.g., 298 K, 0.5 mM concentration) and reference internal standards (e.g., TMS). For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve coupling patterns .

Q. Why do analogous compounds show divergent biological activity despite structural similarity?

- Methodological Answer : Minor substituent changes (e.g., halogen vs. methyl groups) alter steric hindrance and charge distribution. Perform comparative molecular field analysis (CoMFA) to map structure-activity relationships (SAR). Validate with in vitro assays (e.g., cytotoxicity IC in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.